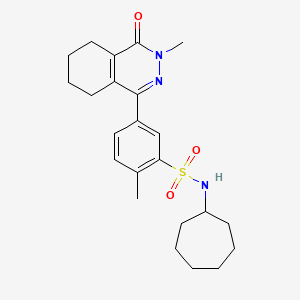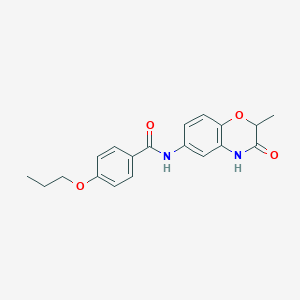![molecular formula C14H10ClN3O2 B14979277 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14979277.png)
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyphenyl group at the N-position, and a carboxamide group at the 2nd position of the imidazo[1,2-a]pyridine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide in the presence of a catalyst.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the hydroxyphenyl group: This step involves the nucleophilic substitution reaction where the hydroxyphenyl group is introduced using appropriate phenolic derivatives.
Formation of the carboxamide group: The final step involves the amidation reaction, where the carboxylic acid derivative of the imidazo[1,2-a]pyridine is reacted with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-chloroimidazo[1,2-a]pyridine-2-carboxamide
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of the hydroxyphenyl group, which enhances its binding affinity to certain biological targets and improves its pharmacokinetic properties . This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity.
Properties
Molecular Formula |
C14H10ClN3O2 |
|---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2/c15-9-4-5-13-17-12(8-18(13)7-9)14(20)16-10-2-1-3-11(19)6-10/h1-8,19H,(H,16,20) |
InChI Key |
SMAMPWWQWCVNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979202.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B14979212.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979228.png)
![N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14979233.png)
![3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B14979239.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B14979249.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B14979252.png)
![2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B14979260.png)
![2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979261.png)
![2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14979267.png)
![2-{2-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B14979274.png)


